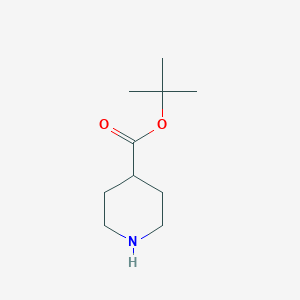
Tert-butyl Piperidine-4-carboxylate
Cat. No. B166530
Key on ui cas rn:
138007-24-6
M. Wt: 185.26 g/mol
InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340546B2
Procedure details


To a 3 L florentine under nitrogen was charged Pd on C, wet, Degussa (10% Pd, 50% WATER) (8.120 g, 76.30 mmol) then EtOAc (1.706 L). The mixture was degassed via N2/vacuum cycles (3×), then a solution of O1-benzyl O4-tert-butyl piperidine-1,4-dicarboxylate 21 (243.7 g, 763.0 mmol) in EtOAc (243.7 mL) was added. Mixture was stirred under a hydrogen atmosphere overnight. Hydrogen was replenished and mixture was stirred for a further 3.5 h. Methanol (60 mL) was added to aid dissolution of precipitate then filtered through celite, washing through with methanol. Filtrate concentrated in vacuo to leave a brown oil with a slight suspension of a white solid, 138.6 g. Solid removed by filtration, and washed with minimal EtOAc. Filtrate was concentrated in vacuo to leave desired product as a light brown oil (129 g, 91%). 1H NMR (500 MHz, DMSO-d6) δ 2.88 (dt, 2H), 2.44 (td, 2H), 2.23 (tt, 1H), 1.69-1.64 (m, 2H) and 1.41-1.33 (m, 11H).

Quantity
243.7 g
Type
reactant
Reaction Step Two







Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
O.[N:2]1(C(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6][CH:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H][H].CO>CCOC(C)=O.[Pd]>[NH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
243.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
243.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Seven
|
Name
|
|
|
Quantity
|
1.706 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Mixture was stirred under a hydrogen atmosphere overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was degassed via N2/vacuum cycles (3×)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
mixture was stirred for a further 3.5 h
|
|
Duration
|
3.5 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolution of precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washing through with methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Filtrate concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a brown oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with a slight suspension of a white solid, 138.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solid removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with minimal EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Filtrate was concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 129 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
